(2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a thiazole ring and a piperidine ring. This compound is part of a class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the piperidine and oxadiazole moieties. Key steps may include:
Thiazole Synthesis: : Formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones.
Piperidine Introduction: : Reacting the thiazole with piperidine derivatives under controlled conditions.
Oxadiazole Formation: : Introduction of the oxadiazole ring through cyclodehydration reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its oxidized derivatives.
Reduction: : Reduction of the oxadiazole ring to form corresponding amines.
Substitution: : Replacement of hydrogen atoms on the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Thiazole-5-carboxylic acids and their derivatives.
Reduction: : Piperidine derivatives with reduced oxadiazole rings.
Substitution: : Piperidine derivatives with various functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory effects.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both thiazole and oxadiazole rings. Similar compounds include:
Thiazole derivatives: : Other compounds containing thiazole rings with different substituents.
Oxadiazole derivatives: : Compounds featuring oxadiazole rings with various functional groups.
Piperidine derivatives: : Other piperidine-based compounds with different substituents.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of (2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-9(2)14-18-19-15(22-14)12-5-7-20(8-6-12)16(21)13-10(3)17-11(4)23-13/h9,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMOWZJTJPWENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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